Enhanced Lipophilicity (XLogP3) vs. Mono-Halogenated and Parent Indole-3-carbaldehydes Drives Membrane Permeability
The target compound exhibits a computed XLogP3 of 2.3, which is higher than all relevant mono-halogenated and non-halogenated N-methyl analogs. This increased lipophilicity is a direct consequence of the dual 6-Br/5-F substitution pattern and is critical for optimizing passive membrane permeability and blood-brain barrier penetration in CNS-targeted programs [1]. Specifically, it represents a +0.7 log unit increase over 5-fluoro-1-methyl-1H-indole-3-carbaldehyde (XLogP3 = 1.6) and a +0.6 log unit increase over the parent 1-methyl-1H-indole-3-carbaldehyde (XLogP3 = 1.7) [2][3].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.3 |
| Comparator Or Baseline | 5-Fluoro analog: 1.6; 6-Bromo analog: 2.2; Parent analog: 1.7 |
| Quantified Difference | +0.7 vs 5-Fluoro analog; +0.1 vs 6-Bromo analog; +0.6 vs Parent analog |
| Conditions | Predicted value by XLogP3 3.0 algorithm as reported in PubChem (2021 release) |
Why This Matters
A higher XLogP3 directly correlates with improved membrane permeability, making this compound a superior starting point for cell-permeable probe or lead molecule synthesis compared to its less lipophilic analogs.
- [1] PubChem. Compound Summary for CID 117275120, 6-Bromo-5-fluoro-1-methyl-1H-indole-3-carbaldehyde. National Center for Biotechnology Information (2025). View Source
- [2] PubChem. Compound Summary for CID 1382009, 5-fluoro-1-methyl-1H-indole-3-carbaldehyde. National Center for Biotechnology Information (2025). View Source
- [3] PubChem. Compound Summary for CID 87894, 1-Methyl-1H-indole-3-carbaldehyde. National Center for Biotechnology Information (2025). View Source
